molecular formula C11H13ClO3 B6356657 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one CAS No. 33251-02-4

1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one

Cat. No.: B6356657
CAS No.: 33251-02-4
M. Wt: 228.67 g/mol
InChI Key: DVNZDXGTZMUGRM-UHFFFAOYSA-N
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Description

1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO3. It is a chlorinated derivative of a phenylpropanone, characterized by the presence of two methoxy groups on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorine atom and methoxy groups can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and the target molecule .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one is unique due to the specific positioning of the chlorine atom and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

1-chloro-3-(3,4-dimethoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNZDXGTZMUGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the solution of 1,2-dimethoxybenzene (0.05 mol) dissolved in dichloromethane (30 mL), AlCl3 (0.10 mol) is added batch by batch and 3-chloropropionyl chloride (0.055 mol) is added dropwise, while the internal temperature is maintained below 5° C. Following procedures described in General Method One-Method A, 3-chloro-1-(3,4-dimethoxyphenyl)-propanone is obtained as a white solid (10.3 g). The yield is 90.0%. MS(m/z): 229.0 [M+1]+.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0.055 mol
Type
reactant
Reaction Step Two

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